molecular formula C14H9N5OS B4599703 2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile

2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile

Cat. No.: B4599703
M. Wt: 295.32 g/mol
InChI Key: RKVRPDNGOIQQHV-UHFFFAOYSA-N
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Description

2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile is a useful research compound. Its molecular formula is C14H9N5OS and its molecular weight is 295.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.05278110 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fluorescence Properties

A study by Kundu, Pathak, & Pramanik (2013) describes the synthesis of isatin-based spiro compounds with high fluorescence quantum yields and their application as fluorescence probes for bioimaging of human squamous epithelium and peripheral blood mononuclear (PBM) cells, as well as for detecting Cu2+ ions in living cells. These compounds demonstrate efficient and selective fluorescence quenching for Cu2+ ions, suggesting their potential as chemosensors (Kundu, Pathak, & Pramanik, 2013).

Corrosion Inhibition

Gupta et al. (2018) synthesized spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, which were shown to be effective as green corrosion inhibitors for mild steel in hydrochloric acid medium. The study employed both experimental and theoretical techniques to demonstrate the compounds' inhibition efficiency and adsorption behavior, indicating their potential application in corrosion protection (Gupta et al., 2018).

Novel Spiro Systems

Joshi, Jain, Dandia, & Sharma (1986) reported the synthesis of a novel spiro system, 2-oxo-1′,2′,4′,5′-tetrahydrospiro[3H-indole-3,3′-1,2,4,5-tetrazine]-6′-thione, by treating fluorinated isatins with thiocarbohydrazide. This work contributes to the understanding of the chemical properties and potential applications of spiro compounds in various fields (Joshi, Jain, Dandia, & Sharma, 1986).

Photophysical Characterization

Bonefacino et al. (2013) characterized the photophysical properties of spirooxazine and spiropyran compounds hosted in poly(methyl methacrylate) (PMMA), demonstrating their potential as low-cost germicidal UV indicators. The study highlights the importance of temperature on the deactivation process of these materials and their application in visualizing UV irradiation effects (Bonefacino et al., 2013).

Properties

IUPAC Name

2',6'-diamino-2-oxospiro[1H-indole-3,4'-thiopyran]-3',5'-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS/c15-5-8-11(17)21-12(18)9(6-16)14(8)7-3-1-2-4-10(7)19-13(14)20/h1-4H,17-18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVRPDNGOIQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(SC(=C3C#N)N)N)C#N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile
Reactant of Route 3
2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile
Reactant of Route 4
2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile
Reactant of Route 5
2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile
Reactant of Route 6
2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile

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